[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of nitrogen atoms in the ring structure contributes to its reactivity and ability to form hydrogen bonds, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, 2-aminopyridine and nitriles can be used as starting materials for the preparation of [1,2,4]triazolo[1,5-a]pyridines .
Industrial Production Methods
Industrial production methods for [1,2,4]triazolo[1,5-a]pyridines often involve scalable reactions that can be performed under mild conditions. The use of microwave irradiation and eco-friendly reagents is particularly advantageous for large-scale synthesis due to reduced reaction times and lower energy consumption .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizers (sodium hypochlorite, lead tetraacetate), reducing agents (sodium borohydride), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of target genes . As an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the signaling pathways mediated by these enzymes, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position of the nitrogen atoms.
[1,2,4]Triazolo[3,4-a]pyridine: Another similar compound with a different fusion pattern of the triazole and pyridine rings.
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine is unique due to its specific fusion pattern and the presence of a methanamine group, which enhances its reactivity and potential biological activities. This uniqueness makes it a valuable scaffold for drug design and other scientific research applications.
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-6-9-7-3-1-2-4-11(7)10-6/h1-4H,5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZWUBFUAJAJSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857343 |
Source
|
Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369412-53-2 |
Source
|
Record name | 1-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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